molecular formula C10H20O3 B039631 5Z-Octenyl acetate CAS No. 71978-00-2

5Z-Octenyl acetate

Cat. No.: B039631
CAS No.: 71978-00-2
M. Wt: 170.25 g/mol
InChI Key: TULRTRSXPSHWKM-UHFFFAOYSA-N
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Description

5Z-Octenyl acetate is a significant semiochemical, specifically functioning as an insect pheromone and kairomone. Its primary research value lies in the study of insect communication, behavior, and integrated pest management (IPM) strategies. As a constituent of the pheromone blend for numerous Lepidopteran species (moths), this compound plays a critical role in interspecific and intraspecific signaling. Researchers utilize this compound to investigate mating disruption, where synthetic pheromones are deployed to confuse male insects and prevent reproduction, thereby offering an environmentally sustainable alternative to broad-spectrum insecticides. Its mechanism of action involves binding to highly specific olfactory receptor proteins on the insect antennae, triggering a neuronal response that leads to stereotypical behaviors such as upwind flight and source location. Beyond direct behavioral assays, this compound is essential for electrophysiological studies, including Electroantennography (EAG) and Single Sensillum Recording (SSR), to map and understand the olfactory circuitry of target pest species. The high purity of our product ensures reliable and reproducible results in both laboratory olfactometers and field-based trapping experiments, making it an indispensable tool for entomologists, chemical ecologists, and agricultural scientists.

Properties

IUPAC Name

[(Z)-oct-5-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-12-10(2)11/h4-5H,3,6-9H2,1-2H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYQSRDPBAVRDT-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00825376
Record name (5Z)-Oct-5-en-1-yl acetate
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Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; Fruity banana-like aroma
Record name (Z)-5-Octenyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2158/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

226.00 to 227.00 °C. @ 760.00 mm Hg
Record name 5Z-Octenyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029358
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name (Z)-5-Octenyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2158/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.832-0.950
Record name (Z)-5-Octenyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2158/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

71978-00-2
Record name 5-Octen-1-ol, 1-acetate, (5Z)-
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Record name 5-Octenyl acetate, (5Z)-
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Record name (5Z)-Oct-5-en-1-yl acetate
Source EPA DSSTox
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Record name 5-OCTENYL ACETATE, (5Z)-
Source FDA Global Substance Registration System (GSRS)
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Record name 5Z-Octenyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029358
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Methodologies for Analysis

Air Entrainment Techniques

Air entrainment, also known as headspace collection, is a non-invasive method designed to capture volatile organic compounds (VOCs) released by a living organism into the surrounding air. nih.gov This technique is crucial for studying the chemical signals as they are naturally emitted.

The typical setup involves enclosing the specimen (e.g., an insect or a colony) in a clean glass chamber. A purified, filtered airflow is passed over the specimen, and the exiting air, now laden with volatiles, is drawn through a trap containing a sorbent material. mdpi.com This sorbent captures and concentrates the VOCs for subsequent analysis. A common and highly sensitive variation is Headspace Solid-Phase Microextraction (HS-SPME), where a coated fiber is exposed to the headspace above the sample. nih.gov

The collected compounds are then thermally desorbed from the trap or fiber directly into a gas chromatograph coupled with a mass spectrometer (GC-MS) for separation and identification. nih.gov

Table 2: Typical Parameters for Air Entrainment (Headspace Collection) of Insect Volatiles

Parameter Description / Common Choices
Collection Chamber Glass vessel, sized appropriately for the insect(s).
Airflow Purified and filtered air (e.g., using charcoal filters).
Flow Rate Typically ranges from 100 to 1000 mL/min, controlled by a pump.
Sorbent Trap Glass tube packed with porous polymers (e.g., Porapak Q, Tenax TA).
HS-SPME Fiber Fused silica (B1680970) fiber coated with materials like Polydimethylsiloxane (PDMS) or Carboxen/PDMS. nih.gov
Collection Time Varies from minutes to several hours, depending on emission rates.

| Analysis | Thermal desorption followed by Gas Chromatography-Mass Spectrometry (GC-MS). nih.govmdpi.com |

This technique allows for the analysis of the precise blend of chemicals released by an insect during specific behaviors, providing a dynamic profile of its chemical communication. nih.gov

Direct Glandular Extract Preparation

To analyze the total chemical content of a specific exocrine gland, direct extraction is the most common method. researchgate.net This invasive technique provides a comprehensive profile of all compounds stored within the gland, including less volatile substances and precursors.

The procedure involves several meticulous steps to ensure a clean and representative sample.

Table 3: General Protocol for Direct Glandular Extract Preparation

Step Description
1. Specimen Collection Ants are collected from the field or laboratory colonies. They may be immobilized by flash-freezing (e.g., in liquid nitrogen) to halt metabolic processes and prevent the release of secretions.
2. Gland Dissection Under a dissecting microscope, the specific gland of interest (e.g., mandibular, Dufour's, or metapleural gland) is carefully excised from the ant's body using fine forceps and micro-scissors. si.edu
3. Solvent Extraction The dissected gland is immediately submerged in a small volume (typically 10-100 µL) of a high-purity organic solvent. Hexane and dichloromethane (B109758) are commonly used for their ability to dissolve lipophilic compounds like acetate esters. researchgate.net
4. Extraction Time The gland is allowed to soak for a period ranging from several minutes to hours to ensure complete extraction of its contents. The vial is often agitated to improve efficiency.
5. Sample Preparation The solvent, now containing the glandular chemicals, is carefully transferred to a clean vial, often with a gentle stream of nitrogen to concentrate the sample if necessary.

| 6. Chemical Analysis | The extract is injected into a GC-MS system for separation, identification, and quantification of its chemical constituents. si.edu |

This method has been widely used to characterize the complex chemical mixtures present in the mandibular, Dufour's, poison, and metapleural glands of various ant species. si.eduresearchgate.net

Chemical Synthesis and Structural Modifications

Synthetic Methodologies for (Z)-5-Octenyl Acetate (B1210297)

The creation of the internal (Z)-alkene is the key challenge in synthesizing (Z)-5-octenyl acetate. Several reliable methods have been established to control the geometry of the double bond.

Olefin metathesis has become a powerful tool for the formation of carbon-carbon double bonds. libretexts.org Specifically, catalytic cross-metathesis can be employed to construct the (Z)-5-octenyl backbone. This approach involves the reaction of two smaller olefins in the presence of a transition metal catalyst. For the synthesis of Z-alkenes, specialized catalysts that favor the formation of the cis-isomer are required.

Recent advancements have led to highly Z-selective catalysts, such as certain molybdenum and ruthenium alkylidene complexes. organic-chemistry.orgximo-inc.com These catalysts can promote high-yielding metathesis reactions that afford acyclic 1,2-disubstituted Z-alkenes with excellent stereoselectivity. nih.govresearchgate.net The reaction to form a precursor to (Z)-5-octenyl acetate would typically involve the cross-metathesis of 1-pentene (B89616) with an ω-unsaturated acetate, such as 4-pentenyl acetate, in the presence of a Z-selective catalyst. The driving force for many metathesis reactions involving terminal alkenes is the productive removal of ethene gas from the reaction mixture. umass.edu The use of these advanced catalysts allows for the tolerance of various functional groups, including esters, making them suitable for complex molecule synthesis. nih.gov

Table 1: Overview of Z-Selective Olefin Metathesis

Parameter Description Relevance to (Z)-5-Octenyl Acetate Synthesis
Reaction Type Catalytic Cross-Metathesis Joins two smaller olefin fragments to form the C8 backbone.
Key Reagents 1-Pentene and an appropriate functionalized olefin (e.g., 4-pentenyl acetate). Provide the carbon skeleton and the terminal acetate group.
Catalyst Z-Selective Ruthenium (Grubbs-type) or Molybdenum (Schrock-type) catalysts. organic-chemistry.orgximo-inc.com Essential for controlling the stereochemistry to favor the desired Z-isomer.

| Key Advantage | High stereoselectivity, functional group tolerance, and potentially fewer synthetic steps. nih.govresearchgate.net | Efficiently produces the target molecule with high isomeric purity. |

Classical synthetic routes often rely on the stereoselective reduction of an alkyne to a (Z)-alkene. For (Z)-5-octenyl acetate, this would begin with the synthesis of an octyne precursor, specifically oct-5-yn-1-ol. This alkyne can be prepared through the alkylation of smaller acetylide fragments.

Once oct-5-yn-1-ol is obtained, the pivotal step is the partial hydrogenation of the triple bond to a cis-double bond. This is most commonly achieved using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline). The catalyst's reduced activity prevents over-reduction to the alkane and strongly favors syn-hydrogenation, yielding the (Z)-alkene. The final step is the esterification of the resulting (Z)-5-octen-1-ol with a reagent like acetyl chloride or acetic anhydride (B1165640) to produce (Z)-5-octenyl acetate.

An alternative and widely used method that can be considered in this category is the Wittig reaction. libretexts.orgberkeley.edu This reaction forms an alkene from the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. berkeley.eduorganic-chemistry.org To achieve high Z-selectivity, an unstabilized ylide is typically used under salt-free conditions. wikipedia.org For this synthesis, propyltriphenylphosphonium bromide would be treated with a strong base to form the corresponding ylide. This non-stabilized ylide would then react with 5-oxopentyl acetate to generate (Z)-5-octenyl acetate with high stereoselectivity. organic-chemistry.orgwikipedia.org

Achieving high stereocontrol is the central goal of any multi-step synthesis of (Z)-5-octenyl acetate. The choice of pathway dictates the method of control.

In acetylene intermediate routes , stereocontrol is exerted during the alkyne reduction step. The surface of the Lindlar catalyst facilitates the delivery of two hydrogen atoms to the same face of the triple bond, leading to the Z-alkene. The "poison" (e.g., lead acetate) deactivates the catalyst just enough to prevent the reduction from proceeding all the way to a single bond.

In Wittig reactions , stereocontrol depends on the nature of the ylide. Unstabilized ylides (where the group attached to the carbanion is alkyl) react kinetically to form a cis-oxaphosphetane intermediate, which rapidly decomposes to the Z-alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orgwikipedia.org The use of lithium-free conditions is crucial to prevent equilibration that could lead to the more thermodynamically stable E-alkene. wikipedia.org

In olefin metathesis , stereocontrol is a feature of the catalyst itself. Z-selective catalysts are designed with specific ligands that sterically direct the incoming olefin substrates into a metallacyclobutane intermediate that preferentially leads to the formation of a Z-double bond. organic-chemistry.org

Table 2: Comparison of Stereocontrol Strategies

Method Key Reagents for Stereocontrol Mechanism of Control Typical Z:E Ratio
Alkyne Reduction Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂) Heterogeneous catalysis with a "poisoned" catalyst surface promotes syn-addition of H₂. >95:5
Wittig Reaction Non-stabilized ylide (e.g., from Propyltriphenylphosphonium bromide) + Aldehyde Kinetically controlled formation of a cis-oxaphosphetane intermediate. wikipedia.org >95:5 (under optimal conditions)

Preparation of Analogs and Isomers for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for understanding how a molecule's chemical structure relates to its biological function. nih.govwalisongo.ac.id For (Z)-5-octenyl acetate, this involves synthesizing a variety of analogs and isomers to probe the specific structural requirements for its activity, for instance, as an insect pheromone. lu.seresearchgate.net

The synthesis of these analogs often uses the same core methodologies described above, adapted for different starting materials.

Geometric Isomers: The (E)-isomer can be synthesized via a dissolving metal reduction (e.g., sodium in liquid ammonia) of the oct-5-yn-1-ol intermediate or by using a stabilized ylide in a Wittig reaction (or the Schlosser modification). wikipedia.org

Positional Isomers: Isomers with the double bond at a different position (e.g., (Z)-4-octenyl acetate or (Z)-6-octenyl acetate) can be synthesized by selecting different alkyne or olefin precursors.

Chain Length Analogs: Homologs with shorter or longer carbon chains are synthesized to determine the optimal chain length for receptor binding. researchgate.net This is achieved by starting with different length building blocks in the alkyne or metathesis strategies.

Functional Group Analogs: The acetate group can be replaced with other functionalities, such as an alcohol, a methyl ether, or a carbonate, to investigate the role of the terminal functional group in biological activity. researchgate.net

These systematic modifications help to map the binding site of the target receptor, identifying which parts of the molecule, such as the terminal methyl group or the acetate group, interact with specific receptor sites. researchgate.net

Table 3: Examples of Analogs for SAR Studies of (Z)-5-Octenyl Acetate

Analog Type Example Structure Synthetic Rationale Purpose of Study
Geometric Isomer (E)-5-Octenyl acetate Use of dissolving metal reduction or a stabilized Wittig reagent. To determine the importance of double bond geometry for activity.
Positional Isomer (Z)-4-Octenyl acetate Modify starting materials (e.g., different alkyne or aldehyde). To probe the required location of the double bond within the carbon chain.
Chain Length Analog (Z)-5-Nonenyl acetate Use longer-chain starting materials (e.g., butyltriphenylphosphonium bromide). To assess the effect of chain length on binding to a potential hydrophobic pocket. researchgate.net

Chemical Derivatization for Analytical or Biological Assessment

For analytical purposes, particularly gas chromatography (GC), chemical derivatization is often employed to modify an analyte to improve its properties for separation and detection. researchgate.netjfda-online.com While (Z)-5-octenyl acetate is reasonably volatile, its precursor, (Z)-5-octen-1-ol, or potential metabolites may require derivatization. The primary goals of derivatization are to increase volatility, improve thermal stability, and/or enhance detector response. jfda-online.com

Common derivatization reactions replace active hydrogen atoms, such as the one in a hydroxyl group, with a less polar, more stable group.

Silylation: This is a very common technique where the alcohol ((Z)-5-octen-1-ol) is reacted with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ether. The resulting derivative is more volatile and thermally stable, leading to better peak shape and resolution in GC analysis. researchgate.net

Acylation/Esterification: While the target molecule is already an acetate, its precursor alcohol can be acylated with reagents containing fluorine atoms (e.g., trifluoroacetic anhydride). jfda-online.com The resulting fluoroacyl derivatives are highly volatile and give a very strong signal with an electron-capture detector (ECD), allowing for ultra-trace level analysis.

Alkylation: For analysis by HPLC with UV detection, the alcohol could be derivatized with a reagent that introduces a chromophore. For example, reaction with pentafluorobenzyl bromide (PFB-Br) creates a PFB-ether, which is highly responsive to an ECD in GC and also provides a UV-absorbing tag for HPLC. libretexts.org

These derivatization procedures are crucial for confirming the presence and quantity of the compound in complex biological or environmental samples. jfda-online.com

Table 4: Common Derivatization Reagents and Their Applications

Reagent Class Example Reagent Target Functional Group Derivative Formed Analytical Advantage
Silylating Agents BSTFA Alcohol (-OH) Trimethylsilyl Ether Increased volatility and thermal stability for GC. researchgate.net
Acylating Agents Trifluoroacetic Anhydride Alcohol (-OH), Amine (-NH₂) Trifluoroacetate Ester High volatility and enhanced ECD response. jfda-online.com

Advanced Analytical Methodologies

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for isolating and identifying (5Z)-Octenyl acetate (B1210297) from complex mixtures. The volatility of this ester makes gas chromatography a particularly suitable method, often coupled with powerful detection systems for definitive characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to provide high-confidence identification of volatile and semi-volatile compounds. In the analysis of (5Z)-Octenyl acetate, the GC component separates it from other constituents in a sample based on its boiling point and affinity for the stationary phase of the GC column. As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern or "fingerprint," allows for its unequivocal identification, often by comparison to spectral libraries. mdpi.comacs.org

The technique is widely applied in the analysis of plant volatiles, food aromas, and insect semiochemicals, where (5Z)-Octenyl acetate might be a key component. researchgate.net The retention index (RI), a measure of where the compound elutes relative to a series of n-alkane standards, provides an additional layer of identification.

Table 1: GC Retention Index for (Z)-5-Octen-1-yl, acetate The following table, based on data from the NIST Chemistry WebBook, shows the retention index for the compound on a non-polar column with a temperature ramp. aip.org

Retention IndexColumn TypeTemperature ProgramSource
1184Non-polar50°C to 240°C at 3°C/min aip.org

Gas Chromatography-Electroantennographic Detection (GC-EAD)

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a specialized technique used predominantly in chemical ecology to determine which specific volatile compounds in a mixture are biologically active for an insect. researchgate.netpurdue.edu The system splits the effluent from the gas chromatograph into two paths: one leads to a standard detector (like a Flame Ionization Detector, FID), and the other is directed over an insect's antenna, which serves as a biological detector. researchgate.net

When an antennally-active compound such as (5Z)-Octenyl acetate elutes from the GC column and passes over the antenna, it can trigger a measurable electrical potential change if the insect's olfactory receptors recognize it. dntb.gov.ua This response, known as an electroantennogram, is recorded simultaneously with the chromatogram from the standard detector. By aligning the peaks from both detectors, researchers can pinpoint exactly which compounds elicit a neural response in the insect. This methodology is invaluable for identifying pheromones or other semiochemicals and would be the definitive method to confirm the role of (5Z)-Octenyl acetate in insect communication. researchgate.netproquest.com

High-Performance Liquid Chromatography (HPLC) for Related Octenyl Derivatives

While the volatility of (5Z)-Octenyl acetate makes it ideal for GC analysis, High-Performance Liquid Chromatography (HPLC) is a crucial technique for the analysis of related, less volatile octenyl derivatives, or for purification purposes. HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

For octenyl derivatives, particularly those that might be non-volatile or thermally unstable, reverse-phase HPLC (RP-HPLC) is commonly employed. nih.gov In this mode, a non-polar stationary phase is used with a polar mobile phase. Compounds are separated based on their hydrophobicity. This method is effective for analyzing and purifying a range of acetate esters. For instance, methods have been developed for the separation of various tocopheryl acetate isomers and other ester compounds in complex matrices. acs.org An HPLC method for (5Z)-Octenyl acetate would be advantageous for isolating it from polymeric residues or other non-volatile contaminants where GC would be unsuitable.

Spectroscopic Characterization for Functional Group Analysis (e.g., Fourier-Transform Infrared Spectroscopy)

Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. researchgate.netnih.gov When a sample is irradiated with infrared light, its covalent bonds vibrate at specific frequencies (stretching, bending). The spectrometer measures the absorption of light at these characteristic frequencies, producing a spectrum that acts as a molecular fingerprint. mdpi.com

For (5Z)-Octenyl acetate, FTIR analysis would reveal distinct absorption bands corresponding to its key functional groups. The presence of the ester is confirmed by a strong carbonyl (C=O) stretching vibration and a C-O stretching vibration. The carbon-carbon double bond (C=C) from the octenyl chain would also produce a characteristic peak, although it is typically weaker than the carbonyl absorption. mdpi.com

Table 2: Predicted FTIR Absorption Bands for (5Z)-Octenyl acetate This table outlines the principal functional groups of the molecule and their expected absorption regions in an FTIR spectrum.

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)
Ester (C=O)Stretch~1735-1750 (Strong)
Alkene (C=C)Stretch~1640-1680 (Weak to Medium)
Ester (C-O)Stretch~1000-1300 (Strong)

Development and Application of Nanosensors for Detection

The rapid and sensitive detection of specific volatile organic compounds (VOCs) is a significant area of research, with nanosensors emerging as a promising technology. researchgate.netrsc.org These devices utilize nanomaterials to detect chemical or physical information at the nanoscale and transduce it into a measurable signal. researchgate.netnih.gov The development of a nanosensor for (5Z)-Octenyl acetate would involve designing a sensor platform that can selectively interact with the compound, leading to a detectable change in properties like mass, electrical resistance, or optical signature.

Common platforms for VOC detection include chemiresistive sensors, which measure changes in electrical conductivity upon analyte adsorption, and gravimetric sensors like Quartz Crystal Microbalance (QCM) systems, which detect minute mass changes. mdpi.commdpi.comunisannio.it A recent study demonstrated the detection of the related isomer, (E)-octenyl acetate, using nanocantilever sensors, highlighting the feasibility of this approach. acs.org

Nanosensor Functionalization and Characterization

The key to a selective nanosensor is the functionalization of the nanomaterial surface. aip.org This involves modifying the surface with a layer that has a high affinity for the target analyte. nih.gov For (5Z)-Octenyl acetate, the sensing layer could be a polymer or organic molecule that interacts favorably with the ester group or the alkyl chain.

A study on detecting insect semiochemicals used nanocantilever sensors functionalized with a nanohybrid layer of polyaniline and graphene oxide (PANI/GO). acs.orgembrapa.br This functionalized surface showed high sensitivity to various aldehydes and esters, including (E)-octenyl acetate. When the target VOCs adsorb onto the cantilever surface, the added mass causes a change in its resonance frequency, which is measured as the sensor's response. acs.org

Characterization of such a sensor would involve:

Microscopy: Techniques like Scanning Electron Microscopy (SEM) to confirm the morphology and successful deposition of the functional nanolayer. acs.org

Spectroscopy: Methods such as FTIR or Raman spectroscopy to verify the chemical composition of the functionalized surface. nih.gov

Performance Testing: Exposing the sensor to varying concentrations of (5Z)-Octenyl acetate to determine its sensitivity, selectivity against other VOCs, response time, and limit of detection (LOD). acs.orgembrapa.br

The development of such nanosensors could lead to portable, real-time "electronic noses" for applications in food quality control, environmental monitoring, and agricultural pest management. researchgate.netacs.org

Real-Environmental Applications of Nanosensors

The detection of specific volatile organic compounds (VOCs) in real-world environmental settings is a growing area of research, with significant implications for agriculture and environmental monitoring. Recent advancements in nanotechnology have led to the development of highly sensitive nanosensors capable of identifying semiochemicals, including acetate esters like 5Z-Octenyl acetate, which can act as insect pheromones or plant stress indicators.

In the context of sustainable agriculture, nanosensors offer a promising alternative to traditional pest management strategies that often rely on broad-spectrum pesticides. acs.org By detecting the specific chemical signals released by pests, nanosensors can provide early warnings of infestations, allowing for targeted and more environmentally friendly interventions. acs.orgnih.gov

A notable application involves the use of cantilever nanosensors functionalized with nanohybrid materials for the detection of semiochemicals released by stink bugs (Nezara viridula), a significant agricultural pest. acs.orgacs.org Research has demonstrated the efficacy of nanosensors coated with a layer of polyaniline and silver (PANI.Ag) or polyaniline and graphene oxide (PANI/GO) in detecting a range of synthetic semiochemicals, including (E)-2-octenyl acetate, a related isomer of this compound. acs.orgembrapa.br

The detection mechanism of these cantilever nanosensors is based on the measurement of changes in resonance frequency upon the adsorption of target analyte molecules onto the sensor's surface. acs.org An increase in mass on the cantilever due to the binding of the volatile compound leads to a decrease in its resonance frequency, with the magnitude of the shift being proportional to the concentration of the analyte. acs.orgembrapa.br

Field-deployable nanosensors, often integrated into "electronic noses," can provide real-time monitoring of plant health by detecting stress-induced VOCs. nih.govresearchgate.net This allows for the early diagnosis of issues such as late blight in tomato plants, as demonstrated by smartphone-based colorimetric sensor arrays. nih.gov While direct studies on this compound are emerging, the successful detection of its isomer in complex environmental matrices like soybean fields highlights the potential for developing specific nanosensors for this compound. acs.org The sensitivity of these devices is remarkable, with limits of detection (LOD) and quantification (LOQ) reaching the nanogram per milliliter (ng/mL) range, making them suitable for detecting the low concentrations typical of airborne chemical signals. acs.orgembrapa.br

Table 1: Performance of Nanosensors for the Detection of Related Volatile Compounds This table presents the sensitivity, limit of detection (LOD), and limit of quantification (LOQ) for two types of nanosensors used to detect synthetic semiochemicals relevant to agricultural pest management. The data is derived from studies on compounds including an isomer of this compound.

Nanosensor MaterialTarget Analyte ClassSensitivity (Hz/ng·mL⁻¹)LOD (ng/mL)LOQ (ng/mL)
PANI.AgSemiochemicalsVaries by compound< 0.44< 1.15
PANI/GOSemiochemicalsGenerally higher than PANI.Ag< 0.44< 1.15

Quantitative Analysis and Isomeric Purity Determination

The accurate quantification and the determination of the isomeric purity of this compound are critical for its application, particularly in fields such as flavor and fragrance chemistry, where subtle differences in isomeric composition can significantly alter the sensory profile. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary analytical techniques employed for these purposes.

Gas chromatography, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is a standard method for the quantitative analysis of volatile compounds like this compound. The compound is separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. By comparing the peak area of the analyte in a sample to that of a known standard, the concentration can be accurately determined. For instance, the analysis of acetate ester mixtures relies on measuring retention times and peak areas, with thermal response factors being calculated from standards to ensure accuracy.

The determination of isomeric purity is a more complex challenge, as isomers often have very similar physical properties. For this compound, this involves distinguishing it from its geometric isomer, (5E)-Octenyl acetate, as well as any other positional isomers. High-resolution capillary GC columns with specific stationary phases are often required to achieve the separation of such isomers.

For cases involving chiral centers, enantioselective HPLC has proven to be a powerful tool for separating enantiomers. While this compound itself is not chiral, related compounds and potential impurities might be. The use of chiral stationary phases (CSPs), such as those based on amylose (B160209) or cellulose (B213188) derivatives, allows for the differential interaction of enantiomers, leading to their separation. researchgate.net For example, the enantiomeric purity of drugs like Atorvastatin is determined using HPLC with a Chiralpak AD-H column. mdpi.com Similar principles can be applied to assess the chiral purity of related compounds in a this compound sample if required.

The combination of HPLC with mass spectrometry (HPLC-MS) provides an even more powerful analytical tool, enabling the identification and quantification of isomers based on both their chromatographic behavior and their mass-to-charge ratio. nih.gov This technique has been successfully used to identify and quantify various isomers of octenylsuccinate in modified starch. nih.govresearchgate.net

Table 2: Chromatographic Methods for Analysis of Acetate Esters and Related Isomers This table outlines common chromatographic techniques and their applications in the analysis of acetate esters and the determination of isomeric purity, which are applicable to this compound.

Analytical TechniqueApplicationKey Parameters
Gas Chromatography (GC-FID/MS)Quantitative analysis of acetate estersColumn type, temperature program, detector response
High-Resolution Capillary GCSeparation of geometric (cis/trans) isomersStationary phase polarity, column length, temperature
Enantioselective HPLCDetermination of enantiomeric purityChiral stationary phase (e.g., Chiralpak), mobile phase composition
HPLC-MSIdentification and quantification of isomersColumn chemistry, elution gradient, mass analyzer type

Biological Activity and Ecological Significance

Semiochemical Functions in Interspecific and Intraspecific Interactions

The following sections outline the established framework for understanding the potential roles of a compound like 5Z-Octenyl acetate (B1210297), based on the activities of structurally similar molecules. It is important to note that the specific functions described below are illustrative of the types of biological activity acetate esters can exhibit and are not based on documented evidence for 5Z-Octenyl acetate itself.

Pheromonal Roles

Pheromones are chemical signals that mediate interactions between individuals of the same species. They are involved in a wide array of behaviors crucial for survival and reproduction.

Sex Pheromone Activity (e.g., male and female attraction)

Many acetate esters serve as sex pheromones in insects, particularly in the order Lepidoptera. Typically, females release these compounds to attract males for mating. While there is no specific data linking this compound to sex pheromone activity, related compounds have been identified as key components of sex pheromone blends. For instance, (Z)-5-decenyl acetate is a known sex attractant for certain male moths researchgate.net.

Aggregation Pheromone Effects

Aggregation pheromones attract both males and females to a specific location for purposes such as mating, feeding, or overcoming host plant defenses. Research has shown that certain acetates can function as aggregation pheromones. For example, cis-vaccenyl acetate has been identified as an aggregation pheromone in Drosophila melanogaster nih.gov. There is currently no evidence to suggest that this compound serves this function.

Alarm Pheromone Responses

Alarm pheromones are released in response to a threat, warning conspecifics of danger and prompting defensive behaviors such as dispersal or aggression. This role is well-documented for various compounds in social insects and aphids researchgate.netyoutube.com. While many aphids use the sesquiterpene (E)-β-farnesene as their primary alarm pheromone, the potential for this compound to elicit such a response has not been documented nih.govpsu.edu.

Host Attractant Properties

In addition to intraspecific communication, chemical cues play a vital role in how insects locate suitable host plants for feeding and oviposition researchgate.netnih.gov. Volatile compounds released by plants can act as attractants. While some acetate esters are known to be involved in host attraction, there is no specific research indicating that this compound functions as a host attractant.

Defensive and Repellent Actions against Predators

Certain chemical compounds produced by insects serve a defensive purpose, repelling or deterring predators. In some cases, compounds that function as pheromones can also have a defensive role mdpi.com. For instance, (E)-2-octenyl acetate is considered part of the defensive blend in some Heteroptera species mdpi.com. The defensive or repellent properties of this compound against predators have not been investigated.

Role as Herbivore-Induced Plant Volatiles (HIPVs)

Herbivore-Induced Plant Volatiles (HIPVs) are specific blends of volatile organic compounds that plants release in response to damage caused by herbivorous insects. nih.gov These chemical signals serve multiple defensive functions, including deterring further herbivory, communicating with other parts of the plant, and attracting the natural enemies of the attacking herbivores, such as predators and parasitoids. nih.govuu.nl The composition of HIPV blends can be highly specific to the plant and herbivore species involved. A major class of HIPVs includes green leaf volatiles (GLVs), which are typically C6 compounds like aldehydes, alcohols, and their acetate esters. nih.govthefrostlab.com

While the closely related compound (Z)-3-hexenyl acetate is one of the most well-documented GLVs and HIPVs released by numerous plant species upon damage, specific scientific literature identifying (5Z)-Octenyl acetate as a volatile released by plants in response to herbivory is not prominent. nih.govresearchgate.netresearchgate.net

Phenomenon of Semiochemical Parsimony

Semiochemical parsimony is a phenomenon where a single chemical compound is used for multiple, distinct signaling functions within or between species. nih.gov For example, a compound may act as a component of a sex pheromone, an alarm signal, and a defensive allomone. This evolutionary efficiency allows organisms to maximize their communicative repertoire with a limited number of chemical signals. nih.gov The alarm pheromones of many arthropods, for instance, are known to also function as defensive agents, aggregative attractants, or antimicrobial agents. nih.gov

In the context of related compounds, (E)-2-octenyl acetate is known to be part of the defensive blend in several Heteroptera species while also potentially playing a role in intraspecific communication. mdpi.com However, specific examples of semiochemical parsimony directly involving (5Z)-Octenyl acetate are not explicitly documented in the available scientific research.

Behavioral Elicitation and Species-Specificity

The behavioral responses of organisms to specific chemical cues are typically evaluated through controlled laboratory and field-based assays.

Laboratory Behavioral Bioassays (e.g., Olfactometer, Y-tube assays)

Laboratory bioassays are critical tools for determining the behavioral effect of a specific volatile compound on an organism, typically an insect. The Y-tube olfactometer is a common apparatus used to assess chemical attraction or repellency. science.govmdpi.com In a typical assay, an insect is placed at the base of a Y-shaped tube and is presented with a choice between two air streams, one carrying the test odor and a control (clean air), allowing researchers to quantify preference. mdpi.com

Numerous studies have used this method to demonstrate the attractant or repellent properties of various HIPVs and pheromones. For example, Y-tube olfactometer tests have shown that females and nymphs of the stink bug Bagrada hilaris are attracted to the related compound (E)-2-octenyl acetate. mdpi.comresearchgate.net However, specific studies detailing the behavioral responses of any species to (5Z)-Octenyl acetate in olfactometer or Y-tube assays are not readily found in the searched scientific literature.

Field Trap Bioassays for Attractancy

Field trap bioassays are essential for validating laboratory findings and assessing the potential of a semiochemical for use in pest management, such as in attract-and-kill or monitoring programs. researchgate.net In these studies, traps are baited with a synthetic version of the chemical lure, and the number of target insects captured is compared to that of unbaited control traps.

Field studies have successfully demonstrated the attractancy of various acetate esters to different insect species. For instance, synthetic (Z)-3-hexenyl acetate has been shown to attract beneficial predatory insects in hop yards. researchgate.net Similarly, field traps baited with (E)-2-octenyl acetate captured Bagrada hilaris bugs. mdpi.comresearchgate.net Despite the use of these methods for similar compounds, there is no available research from the searched sources that documents the use of (5Z)-Octenyl acetate as a lure in field trap bioassays to test for attractancy.

Predator-Prey Interaction Assays

Semiochemicals, particularly HIPVs, play a crucial role in mediating interactions across multiple trophic levels, most notably between plants, herbivores (prey), and their natural enemies (predators). The release of HIPVs by a damaged plant can act as a distress signal, guiding predators or parasitoids to the location of their herbivorous prey. nih.govuu.nl

This indirect defense mechanism has been demonstrated in various systems. For example, maize plants damaged by caterpillars release a volatile blend that attracts parasitic wasps, and maize roots attacked by beetle larvae emit (E)-β-caryophyllene, which attracts entomopathogenic nematodes. uu.nl While this principle is well-established, specific assays demonstrating that (5Z)-Octenyl acetate mediates predator-prey interactions by, for example, attracting natural enemies, have not been identified in the scientific literature.

Structure-Activity Relationship (SAR) Studies in Olfaction

Structure-Activity Relationship (SAR) studies are fundamental in chemical ecology for understanding how the molecular structure of a semiochemical relates to its biological activity at the olfactory receptor level. By synthesizing and testing structural analogs of a parent compound, researchers can identify the key molecular features—such as chain length, position and geometry of double bonds, and functional groups—that are necessary for eliciting a response from an insect's olfactory system. researchgate.net

Extensive SAR studies have been conducted on the sex pheromones of various moth species. For the turnip moth, Agrotis segetum, numerous analogs of its pheromone component, (Z)-5-decenyl acetate (a C12 acetate), have been synthesized and tested. These studies have explored how modifications like changing the chain length, introducing methyl groups, or constraining the molecule's conformation affect the response of the moth's olfactory receptor neurons. researchgate.netlu.senih.gov These investigations provide insight into the specific fit between the pheromone and its receptor. However, specific SAR studies focusing on (5Z)-Octenyl acetate (a C10 acetate) and its interaction with olfactory receptors are not present in the available research.

Impact of Stereoisomeric Configuration on Biological Activity

The spatial arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's biological function. In the case of alkenyl acetates like this compound, the configuration of the double bond (Z or E) is paramount. While direct studies on the stereoisomers of this compound are not extensively documented in publicly available research, insights can be drawn from related compounds. For instance, the bagrada bug, Bagrada hilaris, utilizes (E)-2-octenyl acetate as a male-produced aggregation pheromone that attracts females and nymphs. mdpi.com Laboratory and field evaluations have demonstrated that the antennae of female B. hilaris exhibit a significant electrophysiological response to (E)-2-octenyl acetate, and it elicits a behavioral attraction. mdpi.com This highlights the specificity of the receptor systems in insects, which are tuned to a particular stereoisomer. A change from a Z to an E configuration, or vice versa, can drastically alter or eliminate the biological response. This specificity ensures that communication channels are precise and that signals are correctly interpreted by the target species.

The importance of stereoisomerism is further underscored by studies on other insect pheromones. For example, in the peach twig borer, the pheromone is a specific ratio of E-5-decenyl acetate and E-5-decenol. google.com The synthesis of this pheromone focuses on achieving a high trans:cis (E:Z) isomeric ratio to ensure its biological effectiveness. google.com This indicates that the insect's olfactory receptors can discriminate between the E and Z isomers, and only the correct isomer binds effectively to elicit a downstream behavioral response. Therefore, it can be inferred that the Z configuration of the double bond in this compound is likely crucial for its specific biological activity in the organisms it affects.

Influence of Functional Group Modifications

The functional groups within a molecule are key to its chemical reactivity and its interactions with biological receptors. The acetate group in this compound is a primary feature that dictates its interaction with receptor proteins. Modifications to this functional group can significantly alter the compound's biological activity.

Research on analogs of the turnip moth, Agrotis segetum, pheromone, (Z)-5-decenyl acetate, provides valuable insights into the effects of functional group modifications. The introduction of methyl groups at various positions along the acetate-substituted chain of (Z)-5-decenyl acetate has been used to probe the steric requirements of the pheromone receptor. nih.gov Electrophysiological recordings from single sensilla on the antennae of the moths revealed that the introduction of these methyl groups led to significant steric repulsive interactions with the receptor. nih.gov This suggests a high degree of complementarity between the natural pheromone's acetate-substituted alkyl chain and its receptor site. nih.gov Any modification that alters the shape or electronic properties of this part of the molecule is likely to reduce its ability to bind to the receptor and, consequently, diminish its biological activity.

These findings imply that the acetate group and the specific arrangement of the atoms surrounding it in this compound are finely tuned for an optimal fit within its corresponding receptor.

Effects of Alkyl Chain Length Variation

Studies on chain-shortened and chain-elongated analogs of (Z)-5-decenyl acetate, a pheromone of the turnip moth, have shed light on the importance of alkyl chain length. Varying the chain length of analogs of (Z)-5-decenyl acetate has demonstrated that the terminal alkyl chain requires a specific length for effective interaction with a hydrophobic portion of the receptor protein. researchgate.net This suggests that the receptor has a defined binding site that can only accommodate molecules within a certain size range.

Mechanisms of Olfactory Perception

Electrophysiological Response Profiling (e.g., Electroantennography)

Electroantennography (EAG) is a fundamental technique used to measure the summated electrical potential from olfactory sensory neurons in an insect's antenna in response to a volatile compound. researchgate.net This method serves as a primary screening tool to determine if a compound is olfactorily active for a given species, effectively identifying which chemicals can be detected. nih.gov The process involves placing an insect antenna between two electrodes and puffing a known quantity of an odorant over it. The resulting depolarization of the neuronal membranes is recorded as a voltage change, providing a quantitative measure of the antennal response. researchgate.netnih.gov

Table 1: Chemical Properties of 5Z-Octenyl acetate (B1210297)

Property Value
Molecular Formula C₁₀H₁₈O₂
Molecular Weight 170.25 g/mol
CAS Number 71978-00-2
Appearance Colorless to pale yellow liquid
Density 0.890 g/mL at 25 °C
Refractive Index n20/D 1.435
Odor Profile Green, fruity, fatty, melon, banana peel

Data sourced from commercial suppliers. sigmaaldrich.comflavscents.com

Molecular Mechanisms of Odorant Receptor Binding

The specificity of odor perception is rooted in the molecular interactions between odorants and a large family of specialized proteins known as olfactory receptors.

Olfactory perception is initiated in olfactory sensory neurons (OSNs), which are specialized nerve cells located in the olfactory epithelium. nih.gov Each OSN typically expresses only one type of olfactory receptor (OR) from a vast repertoire of genes. nih.gov These ORs are G-protein coupled receptors (GPCRs) that are situated on the surface of the OSN's cilia. genome.jp The detection of a specific odorant like 5Z-Octenyl acetate depends on the presence of OSNs that express a complementary OR capable of binding this molecule.

The process of matching an OR to its specific ligand is known as deorphanization. While ligands for many human and insect ORs have been identified, the specific receptor(s) that bind this compound have not been explicitly detailed in the surveyed scientific literature. nih.gov The identification would involve screening a library of ORs against this compound in a heterologous system (such as modified cell lines) and measuring the activation, often through a reporter like luciferase or calcium imaging. nih.govnih.gov The OSNs that respond to esters often show sensitivity to the carbon chain length and the functional group, suggesting that the receptor for this compound would be tuned to recognize its eight-carbon backbone and acetate moiety. nih.gov

The binding of an odorant to an olfactory receptor is a dynamic process that triggers the neuron's response. For a molecule like this compound, the interaction with its cognate OR is governed by its specific chemical structure, including its chain length, the presence and position of the double bond (at the 5th carbon), its cis (Z) configuration, and the acetate functional group.

Olfactory Signal Transduction Pathways in Neuronal Networks

Once this compound binds to and activates its specific OR, a conserved intracellular signaling cascade translates this chemical event into an electrical signal. nih.govgenome.jp This chemo-electrical transduction occurs within the cilia of the OSN. nih.gov

The process begins when the activated OR interacts with a specialized G-protein, commonly the olfactory-specific Gαolf. nih.govyoutube.com This interaction causes the G-protein to exchange a molecule of GDP for GTP, leading to its activation and the dissociation of its α-subunit. youtube.com The activated Gα-olf subunit then binds to and activates a type III adenylyl cyclase, an enzyme embedded in the ciliary membrane. genome.jp

This enzyme rapidly converts ATP into cyclic adenosine (B11128) monophosphate (cAMP), causing the intracellular concentration of this second messenger to rise significantly. nih.govyoutube.com The increase in cAMP has a direct effect on ion channels in the cell membrane. Specifically, cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels. genome.jp The opening of these channels allows an influx of positive ions, primarily sodium (Na⁺) and calcium (Ca²⁺), into the neuron. This influx of cations depolarizes the OSN, generating a receptor potential. The increase in intracellular Ca²⁺ can also open calcium-activated chloride (Cl⁻) channels, leading to an efflux of chloride ions that further amplifies the depolarization. genome.jpyoutube.com

This electrical signal, or receptor potential, travels from the cilia to the cell body and down the axon to the olfactory bulb in the brain, where it is processed further. nih.gov The signal is terminated through feedback mechanisms, including the breakdown of cAMP by phosphodiesterases and the phosphorylation of the OR, which leads to its desensitization. genome.jpnih.gov

Table 2: Key Molecules in the Olfactory Signal Transduction Pathway

Component Role
Olfactory Receptor (OR) Binds the odorant molecule (e.g., this compound).
G-protein (Gαolf) Activated by the OR; links the receptor to the effector enzyme. nih.gov
Adenylyl Cyclase III Enzyme that synthesizes cAMP from ATP upon activation by Gαolf. genome.jp
Cyclic AMP (cAMP) Second messenger that directly activates ion channels. nih.gov
Cyclic Nucleotide-Gated (CNG) Channel Ion channel that opens in response to cAMP, allowing cation influx. genome.jp
Calcium (Ca²⁺) & Sodium (Na⁺) Cations that enter the cell, causing depolarization. nih.gov
Calcium-activated Chloride (Cl⁻) Channel Channel that opens in response to Ca²⁺, amplifying depolarization. genome.jp

Metabolic Fate and Biotransformation in Biological Systems

In Vivo Hydrolysis of the Ester Linkage

Upon entering a biological system, 5Z-Octenyl acetate (B1210297) is subject to rapid hydrolysis, a process that cleaves the ester linkage to yield its constituent parts: 5Z-octen-1-ol and acetic acid. This reaction is primarily catalyzed by a diverse group of enzymes known as carboxylesterases. wikipedia.orgnih.gov These enzymes are ubiquitously distributed throughout the body, with high concentrations found in the liver and intestines, the primary sites of xenobiotic metabolism. nih.govbioivt.com

Carboxylesterases are serine hydrolases that facilitate the addition of a water molecule across the ester bond, a reaction that is crucial for the detoxification and metabolism of a wide array of ester-containing compounds, including drugs and environmental chemicals. wikipedia.orgnih.gov The hydrolysis of acetate esters, in particular, has been well-documented, with studies showing the efficient cleavage of these esters into their corresponding alcohol and carboxylic acid components. nih.govdntb.gov.ua This initial hydrolytic step is essential as it converts the relatively lipophilic 5Z-Octenyl acetate into more polar, water-soluble metabolites that can be more readily processed in subsequent metabolic phases. nih.gov

Table 1: Key Enzymes in the Hydrolysis of Acetate Esters

Enzyme FamilyPrimary LocationFunction
Carboxylesterases (CES)Liver, IntestinesHydrolysis of ester, amide, and thioester bonds. wikipedia.orgnih.gov

Oxidative Pathways and Subsequent Metabolism of Alcohol and Carboxylic Acid Moieties

Following hydrolysis, the two resulting metabolites, 5Z-octen-1-ol and acetic acid, each embark on their own metabolic pathways.

The alcohol moiety, 5Z-octen-1-ol, undergoes oxidation. This process is generally carried out by alcohol dehydrogenases (ADHs), a family of enzymes that catalyze the conversion of alcohols to aldehydes or ketones. iajesm.comwikipedia.org Specifically, primary alcohols like 5Z-octen-1-ol are oxidized to their corresponding aldehydes. In this case, 5Z-octen-1-ol is converted to 5Z-octenal. This reaction is often followed by further oxidation of the aldehyde to a carboxylic acid, a step catalyzed by aldehyde dehydrogenases (ALDHs). researchgate.net Thus, 5Z-octenal is further metabolized to 5Z-octenoic acid. Studies have shown that both saturated and unsaturated alcohols can be effectively oxidized through these enzymatic pathways. nih.govnih.gov

The second initial metabolite, acetic acid, is readily activated to acetyl-coenzyme A (acetyl-CoA) by acetyl-CoA synthetase. Acetyl-CoA is a central molecule in metabolism and can enter various pathways. nih.gov

Table 2: Enzymes Involved in the Oxidation of 5Z-Octenol

EnzymeSubstrateProduct
Alcohol Dehydrogenase (ADH)5Z-octen-1-ol5Z-octenal
Aldehyde Dehydrogenase (ALDH)5Z-octenal5Z-octenoic acid

Integration of Metabolites into Central Carbon Metabolism (e.g., Fatty Acid Cycle, Tricarboxylic Acid Cycle, Acetyl-CoA Pathways)

The metabolites of this compound are seamlessly integrated into the central carbon metabolism of the cell.

The acetyl-CoA generated from acetic acid directly enters the Tricarboxylic Acid (TCA) Cycle , also known as the Krebs cycle or citric acid cycle. In the mitochondrial matrix, acetyl-CoA combines with oxaloacetate to form citrate, initiating a series of reactions that produce ATP, the cell's primary energy currency, as well as NADH and FADH2, which are used in the electron transport chain to generate further ATP. nih.gov

The 5Z-octenoic acid, a medium-chain unsaturated fatty acid, is a substrate for beta-oxidation , the primary pathway for the breakdown of fatty acids. nih.govwikipedia.orglibretexts.org This process occurs in the mitochondria and involves a cyclical series of four reactions that sequentially shorten the fatty acid chain by two carbons, releasing a molecule of acetyl-CoA in each cycle. wikipedia.orglibretexts.org Due to the presence of a double bond in an unconventional position, the beta-oxidation of 5Z-octenoic acid requires the action of an additional enzyme, an isomerase, to reposition the double bond so that the process can continue. libretexts.orgaocs.org The acetyl-CoA produced from the beta-oxidation of 5Z-octenoic acid then enters the TCA cycle, contributing to the cell's energy pool. wikipedia.org The final three-carbon fragment from the omega-end of the fatty acid would be propionyl-CoA, which can be converted to succinyl-CoA and also enter the TCA cycle.

Table 3: Metabolic Fates of this compound Metabolites

MetaboliteMetabolic PathwayKey Products
Acetyl-CoA (from Acetic Acid)Tricarboxylic Acid (TCA) CycleATP, NADH, FADH2
5Z-Octenoic AcidBeta-oxidationAcetyl-CoA, Propionyl-CoA, NADH, FADH2

Excretion Pathways of Biotransformed Products

While the majority of the carbon atoms from this compound are likely to be completely oxidized to carbon dioxide and water for energy or incorporated into endogenous molecules, any metabolites that are not utilized are prepared for excretion from the body. The primary mechanism for the elimination of such xenobiotic metabolites is through conjugation reactions, which increase their water solubility and facilitate their removal via urine or feces. wikipedia.org

A major conjugation pathway is glucuronidation , where glucuronic acid is attached to the metabolite. wikipedia.org This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver. wikipedia.orgmdpi.com Unmetabolized 5Z-octen-1-ol or its hydroxylated metabolites can be substrates for glucuronidation, forming a glucuronide conjugate that is readily excreted. mdpi.com Similarly, the carboxylic acid metabolite, 5Z-octenoic acid, could also potentially undergo glucuronidation. These water-soluble conjugates are then transported out of the cells and eliminated from the body, primarily through the kidneys in urine. wikipedia.org

Future Directions and Translational Research

Advancements in Semiochemical-Based Pest Management Strategies

The use of semiochemicals like (5Z)-Octenyl acetate (B1210297) for pest management is evolving beyond simple monitoring and mass trapping. The future lies in more sophisticated, integrated strategies that offer greater efficacy and environmental safety. journaljabb.comresearchgate.net

Key advancements that could incorporate (5Z)-Octenyl acetate include:

"Lure and Infect" or "Attract and Kill" Systems : This strategy involves using a pheromone lure, such as (5Z)-Octenyl acetate, to attract a target pest to a device that dispenses a pathogenic microbe (like a fungus or virus) or a targeted insecticide. nih.govplantprotection.pl This approach minimizes the widespread use of pesticides by concentrating the control agent where the pest is most likely to encounter it.

Auto-dissemination : This innovative technique uses attracted pests to spread a control agent among their own population. journaljabb.comnih.gov An insect drawn in by (5Z)-Octenyl acetate could be contaminated with a slow-acting pathogen and, upon release, would carry it back to infect others in the colony or aggregation sites.

Advanced Formulations for Controlled Release : The effectiveness of semiochemicals depends on their controlled and prolonged release. Innovations in material science are leading to new formulations. For example, sol-gel matrices have been developed for the controlled release of related compounds like (E)-5-decenyl acetate, maintaining a nearly constant release rate for several weeks. researchgate.net Similar biodegradable materials could be developed for (5Z)-Octenyl acetate to create long-lasting and environmentally friendly lures. nih.gov

Push-Pull Strategies : This complex strategy involves using a combination of repellents ('push') and attractants ('pull') to manipulate pest distribution. journaljabb.complantprotection.pl (5Z)-Octenyl acetate could serve as the 'pull' component, luring pests towards trap crops or "attract and kill" devices, while other non-host volatiles could 'push' them away from the main crop. nih.gov

These next-generation strategies represent a move towards more dynamic and ecologically-informed pest management.

Table 1: Emerging Semiochemical-Based Pest Management Strategies

Strategy Description Potential Application with (5Z)-Octenyl acetate
Lure and Infect Combines a pheromone lure with an entomopathogenic fungus or virus. nih.gov Attracts target pests to a station where they are inoculated with a species-specific pathogen.
Auto-dissemination Uses attracted insects to carry and spread a microbial control agent to their conspecifics. journaljabb.com Lured individuals become vectors for disease within their own population, enhancing control.
Controlled-Release Utilizes advanced materials (e.g., sol-gels, biodegradable polymers) for a steady, long-lasting emission of the semiochemical. researchgate.netnih.gov Development of dispensers that maintain an effective concentration of (5Z)-Octenyl acetate in the field for an entire season.
Push-Pull Employs a combination of attractants (pull) and repellents (push) to protect a crop. plantprotection.pl (5Z)-Octenyl acetate acts as the 'pull' signal to draw pests away from the valuable crop and towards traps.

Innovations in Biosensor and Nanosensor Technology for Environmental Monitoring

The ability to detect and quantify volatile organic compounds (VOCs) like (5Z)-Octenyl acetate in real-time is a significant goal for environmental monitoring and precision agriculture. Innovations in biosensor and nanosensor technology are bringing this goal closer to reality. While sensors specifically designed for (5Z)-Octenyl acetate are still in developmental stages, progress in related areas shows significant promise.

Future sensor technologies could include:

Electrochemical Biosensors : These sensors measure changes in electrical properties resulting from a biochemical reaction. nih.gov For instance, microbial fuel cell (MFC)-based biosensors have been developed for the selective monitoring of acetate, a component of the (5Z)-Octenyl acetate molecule. nih.gov This technology could potentially be adapted by using specific enzymes or microorganisms that metabolize (5Z)-Octenyl acetate to generate a proportional electrical signal.

Nanomaterial-Based Sensors : Nanotechnology offers a path to creating highly sensitive and selective sensors. mdpi.com Nanopore-based sensors, for example, detect molecules as they pass through nanoscale pores, causing measurable changes in ionic current. mdpi.com Gold nanoparticles or graphene oxide could be functionalized with antibodies or aptamers that specifically bind to (5Z)-Octenyl acetate, enabling highly sensitive detection. nih.gov

Optical Biosensors : These devices detect changes in light properties (e.g., absorbance, fluorescence) when the target molecule is present. They can be integrated into portable, point-of-care devices suitable for in-field measurements. nih.gov

The development of such sensors would allow for precise monitoring of pest populations by detecting their chemical signatures in the air, optimizing the timing of control measures and reducing the reliance on broad-spectrum insecticides.

Application of Multi-Omics Technologies (e.g., Genomics, Proteomics, Metabolomics) in Chemical Ecology

Multi-omics approaches, which integrate data from genomics, proteomics, and metabolomics, are set to revolutionize chemical ecology. nih.gov These technologies provide a holistic view of the biological processes underlying the production, perception, and function of semiochemicals like (5Z)-Octenyl acetate.

Genomics and Transcriptomics : By sequencing the genome and analyzing the transcriptome of an insect species, researchers can identify the genes responsible for producing the enzymes that synthesize (5Z)-Octenyl acetate. This knowledge is fundamental for understanding the regulation of pheromone production.

Proteomics : This involves the large-scale study of proteins. Proteomic analysis of an insect's antennae can identify the specific olfactory receptors (ORs) and odorant-binding proteins that detect (5Z)-Octenyl acetate. nih.gov This is crucial for understanding the specificity of the insect's response and can reveal how pheromone perception evolves.

Metabolomics : This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. It can be used to identify the metabolic pathways and precursor molecules that lead to the biosynthesis of (5Z)-Octenyl acetate.

Integrating these omics datasets allows researchers to build comprehensive models of how an insect uses this chemical signal. For example, a multi-omics approach could link the expression of specific genes in the pheromone gland (genomics/transcriptomics) with the actual production of the compound (metabolomics) and the corresponding receptors in the antennae of a potential mate (proteomics). This deep understanding can lead to novel pest control strategies, such as developing inhibitors for key biosynthetic enzymes or creating compounds that block the pheromone's receptors. nih.gov

Interdisciplinary Research Needs in Chemical Ecology and Olfactory Neuroscience

The study of (5Z)-Octenyl acetate highlights the need for increased collaboration between traditionally separate scientific fields. To fully understand the journey of this molecule from a signal emitter to a behavioral response in a receiver, a deeply interdisciplinary approach is essential.

Key areas requiring interdisciplinary collaboration include:

Chemical Ecology and Neuroethology : Chemical ecologists can identify (5Z)-Octenyl acetate in nature and demonstrate its behavioral effect (e.g., attraction), while neuroethologists can investigate how the insect's nervous system processes this signal to generate that specific behavior. This involves recording neural activity from olfactory receptor neurons in the antennae to higher processing centers in the brain. nih.gov

Analytical Chemistry and Molecular Biology : The precise identification and synthesis of (5Z)-Octenyl acetate and its analogs by chemists are vital for molecular biologists who aim to express the specific olfactory receptors in cell systems (like HEK293T cells) to study their response profiles in a controlled environment. nih.gov

Computational Biology and Sensory Ecology : Understanding how an insect distinguishes the signal of (5Z)-Octenyl acetate from a complex background of other environmental VOCs is a major challenge. nih.gov Computational neuroscientists can develop models of olfactory processing, while sensory ecologists can measure the natural concentrations and distributions of these odors in the field, ensuring that laboratory experiments are environmentally relevant.

Such collaborations are necessary to solve the "hard problem" of olfactory neuroscience: how the brain identifies a meaningful odor from a complex and ever-changing chemical world to guide behavior. nih.gov

Q & A

Q. 1.1. What analytical techniques are most reliable for confirming the structural identity of 5Z-Octenyl acetate?

To confirm structural identity, combine nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) .

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify stereochemistry (Z-configuration at the 5th carbon) and acetate ester linkage. Peaks for the acetate methyl group typically appear at ~2.05 ppm (1H^1H) and 20–22 ppm (13C^{13}C) .
  • GC-MS : Compare retention indices and fragmentation patterns with reference spectra from databases like NIST (e.g., m/z 43 [CH3_3CO+^+] for acetate groups) .
  • Infrared Spectroscopy (IR) : Confirm ester C=O stretch at ~1740 cm1^{-1} and C-O-C stretches between 1240–1160 cm1^{-1} .

Q. 1.2. How should synthesis protocols for this compound be optimized to maximize stereochemical purity?

  • Catalyst Selection : Use acid catalysts (e.g., p-toluenesulfonic acid) for esterification, which minimize isomerization of the Z-alkene .
  • Temperature Control : Maintain reaction temperatures below 80°C to prevent thermal rearrangement of the double bond .
  • Purification : Employ silica gel chromatography with hexane/ethyl acetate gradients to separate stereoisomers. Validate purity via chiral HPLC if required .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Density Functional Theory (DFT) : Compare computed activation energies (e.g., for hydrolysis or oxidation) with experimental kinetic data. Adjust solvent models (PCM for polar solvents) to improve agreement .
  • Mechanistic Probes : Introduce isotopic labeling (e.g., 2H^2H at the ester oxygen) to track reaction pathways and validate intermediates .
  • Error Analysis : Quantify uncertainties in computational parameters (basis sets, solvation models) and experimental conditions (pH, temperature) to identify systematic biases .

Q. 2.2. What methodological strategies are recommended for studying this compound’s role in insect pheromone systems?

  • Electroantennography (EAG) : Measure antennae response thresholds to synthetic this compound in target species (e.g., Diptera). Compare with natural pheromone blends .
  • Field Trials : Use controlled-release dispensers to test attraction efficacy. Monitor environmental variables (humidity, temperature) that may degrade the compound .
  • Metabolic Profiling : Apply LC-MS/MS to identify enzymatic pathways (e.g., esterases) involved in pheromone degradation in non-target organisms .

Q. 2.3. How can researchers address batch-to-batch variability in this compound’s physicochemical properties?

  • Quality Control Metrics :

    ParameterMethodAcceptable Range
    PurityGC-FID≥98%
    Water ContentKarl Fischer Titration≤0.1%
    Z/E RatioChiral GC≥99:1
  • Statistical Process Control (SPC) : Implement multivariate analysis (e.g., PCA) to correlate raw material impurities (e.g., octenol isomers) with final product variability .

Methodological Best Practices

Q. 3.1. Designing Reproducible Bioassays with this compound

  • Standardized Protocols :
    • Prepare stock solutions in hexane or DMSO (≤1% v/v to avoid solvent toxicity).
    • Use inert materials (glass, PTFE) to prevent adsorption losses.
    • Validate bioassay sensitivity with positive controls (e.g., known pheromones) .
  • Data Reporting : Include full metadata (solvent, concentration, temperature) in supplementary materials to enable replication .

Q. 3.2. Navigating Discrepancies in Literature Melting/Boiling Points

  • Calibration : Cross-reference values from NIST (thermodynamic databases) and experimental reports.
  • Dynamic Methods : Use differential scanning calorimetry (DSC) for precise melting point determination, accounting for polymorphic forms .

Data Contradiction Analysis

Case Study : Conflicting reports on this compound’s stability under UV light.

  • Resolution Strategy :
    • Replicate experiments under standardized UV intensity (e.g., 254 nm, 15 W).
    • Analyze degradation products via GC-MS (look for acetate hydrolysis or isomerization).
    • Correlate findings with quantum yield calculations (TD-DFT) to predict photostability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.